2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
2-(2-azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-16-10-2-7-17-11(8-10)3-5-15(9-11)6-4-13-14-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAKTJYPLLQEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOC2(C1)CCN(C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane plays a significant role in various biochemical reactions, primarily due to its azido group. This functional group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, which are widely used for labeling and tracking biomolecules. The compound interacts with enzymes like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalysts, facilitating the formation of stable triazole linkages. Additionally, this compound can interact with proteins and nucleic acids, allowing for the specific modification and study of these biomolecules in complex biological systems.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying key proteins involved in signal transduction. For instance, it can be used to label and track proteins within cells, providing insights into protein localization and function. Moreover, this compound has been shown to affect gene expression by enabling the targeted modification of nucleic acids, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne-functionalized molecules in the presence of a CuAAC catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions and pathways. Additionally, this compound can inhibit or activate enzymes by covalently modifying active sites or regulatory regions, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its azido group can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro systems where it is used for labeling and tracking biomolecules. Its stability and efficacy may decrease over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical applications. Additionally, this compound can impact metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins, which can facilitate or hinder its movement within the cell.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus for modifying nucleic acids or to the cytoplasm for interacting with proteins. The precise localization of this compound can significantly impact its efficacy in biochemical applications, making it essential to understand and control its subcellular distribution.
Biological Activity
2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is a synthetic compound notable for its diverse biological activities, particularly in the realm of medicinal chemistry. Its unique structural features, including an azido group, facilitate various biochemical interactions, making it a valuable tool in drug discovery and development.
- Molecular Formula : C₁₁H₂₀N₄O₂
- Molecular Weight : 240.3 g/mol
- CAS Number : 2097944-86-8
- Purity : Typically around 95% .
The biological activity of this compound is largely attributed to its azido group, which allows for participation in click chemistry reactions, particularly azide-alkyne cycloaddition (CuAAC) . This reaction is crucial for forming stable triazole linkages that can be utilized for biomolecule labeling and tracking.
Molecular Interactions
- Enzyme Modulation : The compound can covalently modify enzymes by targeting active sites or regulatory regions, thereby influencing gene expression and cellular functions.
- Biomolecule Labeling : It can interact with proteins and nucleic acids, enabling specific modifications that aid in the study of complex biological systems .
Antitumor Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit moderate to potent cytotoxicity against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 0.18 | |
| MDA-MB-231 (Breast Cancer) | 0.08 | |
| HeLa (Cervical Cancer) | 0.14 |
These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that treatment with the compound induced cell cycle arrest in the G2 phase of MDA-MB-231 cells, leading to increased apoptosis rates . This indicates its potential as a therapeutic agent that can disrupt cancer cell proliferation.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound could significantly increase early and late-stage apoptosis percentages in treated cells compared to controls, confirming its role in promoting cell death in cancerous cells .
Stability and Transport
The stability of this compound under laboratory conditions is generally good; however, exposure to light or heat can lead to degradation of the azido group. Its cellular uptake occurs via endocytosis, and distribution within tissues is influenced by specific transporters and binding proteins .
Comparison with Similar Compounds
Structural Analogues of Spiro[4.5]decane Derivatives
The table below summarizes key structural and functional differences:
Key Comparative Insights
Heteroatom Positioning: The 6-oxa-2-aza configuration in the target compound contrasts with 6-oxa-9-aza isomers (e.g., 6-oxa-9-azaspiro[4.5]decane hydrochloride), which exhibit distinct dipole moments and hydrogen-bonding capabilities . 1,4-Dioxa-8-aza systems (e.g., ) introduce additional oxygen atoms, improving solubility but reducing metabolic stability compared to mono-oxygen analogs .
Functional Group Impact :
- Azidoethyl vs. Benzyl : The azide group in the target compound enables click chemistry for bioconjugation, whereas benzyl groups (e.g., ) facilitate aromatic interactions in drug-receptor binding .
- Methoxy vs. Amine : The 9-methoxy group in the target compound enhances electron-donating effects, contrasting with the nucleophilic amine in 2-Benzyl-6-oxa-2-azaspiro[4.5]decane-9-amine .
Applications :
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane typically proceeds via:
- Formation of a suitable spirocyclic precursor bearing a leaving group (e.g., bromide or mesylate) at the position to be substituted by azide.
- Nucleophilic substitution of the leaving group with sodium azide to introduce the azidoethyl moiety.
- Optional further transformations such as reduction or functional group modifications.
This approach leverages the nucleophilic substitution (SN2) reaction of azide ion on alkyl halides or sulfonates under controlled conditions.
Batch Process Preparation
A representative batch synthesis involves the following steps:
- Starting Material: A bromide-functionalized spirocyclic compound, e.g., (±)-tert-Butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
- Azide Introduction: Sodium azide (NaN3) is added in slight excess (e.g., 1.1 equivalents) to a solution of the bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- Reaction Conditions: The mixture is heated at 50 °C for 24 hours to facilitate the SN2 substitution.
- Work-Up: After reaction completion, the mixture is diluted with water and extracted with an organic solvent like 2-methyltetrahydrofuran (2-MeTHF). The crude azide intermediate is typically used directly for subsequent steps without isolation.
This method yields the azidoethyl-substituted spirocycle with moderate efficiency but requires extended reaction times and elevated temperatures due to the relatively low reactivity of the substrate.
Continuous Flow Chemistry Approach
To improve safety and efficiency, especially given the potentially hazardous nature of azide intermediates, continuous flow chemistry has been employed:
- Reactor Setup: A multi-stage flow reactor (e.g., Vaportec E3) equipped with several PFA coil reactors connected in series.
- Step 1 - Azide Substitution: The bromide substrate solution in DMSO is combined with sodium azide and pumped through the first reactor coil maintained at 150 °C with a residence time of approximately 10 minutes. This significantly reduces reaction time compared to batch processing.
- Step 2 - Staudinger Reduction: The azide intermediate is immediately reacted with triphenylphosphine in 2-MeTHF at 100 °C for 3 minutes to convert the azide to an iminophosphorane intermediate.
- Step 3 - Hydrolysis: Water is introduced into the reaction stream in a third reactor coil to hydrolyze the iminophosphorane to the corresponding amine.
- Yield and Purity: This continuous process has been demonstrated to provide the desired amine in 82% yield and high enantiomeric excess (97.8% ee) on a scale of hundreds of grams, aligning with project specifications.
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 10 minutes (azide formation) |
| Temperature | 50 °C | 150 °C (azide formation), 100 °C (Staudinger reduction) |
| Sodium Azide Equivalents | 2.7 equiv | 1.1 equiv |
| Yield | Moderate | 82% |
| Safety | Higher risk due to azide accumulation | Safer due to minimized azide intermediate accumulation |
| Scale | Small to medium | Hundreds of grams |
Key Reaction Conditions and Optimization
- Solvent Choice: DMSO is preferred for azide substitution due to its polar aprotic nature, enhancing nucleophilicity of azide ion.
- Temperature: Elevated temperatures (50 °C batch, 150 °C flow) accelerate substitution.
- Stoichiometry: Slight excess of sodium azide ensures complete conversion.
- Triphenylphosphine Usage: 1.25 equivalents in 2-MeTHF for efficient Staudinger reduction.
- Back Pressure Regulation: In flow, a 75 psi back pressure regulator maintains solvent in liquid phase at high temperature.
- Reaction Monitoring: GC-MS and other analytical methods confirm intermediate formation and purity.
Summary Table of Preparation Methods
Research Findings and Practical Insights
- The continuous flow method significantly improves reaction time and safety by minimizing azide intermediate accumulation.
- The use of triphenylphosphine in flow allows rapid conversion of azide to amine without isolation.
- Reaction parameters such as temperature, stoichiometry, and solvent choice are critical for optimizing yield and purity.
- The methodology is scalable to multi-hundred gram quantities, suitable for industrial applications.
- Enantiomeric purity can be maintained or enhanced by coupling with biocatalytic transaminase steps, though this is beyond the scope of azidoethyl substitution alone.
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways and optimization strategies for 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group introduction (e.g., azidoethyl and methoxy groups). Key steps may resemble protocols for analogous spirocyclic compounds, such as refluxing precursors in dry benzene or THF under controlled temperatures (80–100°C) . Optimizing solvent choice (e.g., anhydrous THF for recrystallization) and reaction time (3–6 hours) is crucial to improve yield and purity.
Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for assigning spirocyclic core and substituent positions. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy verifies functional groups (e.g., azide stretch at ~2100 cm⁻¹). High-performance liquid chromatography (HPLC) or UPLC ensures purity (>95%) by detecting residual solvents or byproducts .
Q. How does the spirocyclic architecture influence the compound’s physicochemical properties?
- Methodology : Computational tools (e.g., molecular dynamics simulations) predict steric effects and conformational flexibility. Experimental validation includes measuring logP (hydrophobicity) and solubility in polar/nonpolar solvents. The spirocyclic core reduces rotational freedom, potentially enhancing binding specificity to biological targets .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for spirocyclic compounds with azide and methoxy substituents?
- Methodology : Comparative studies using isosteric replacements (e.g., replacing the azido group with an amine or alkyne) can isolate the functional group’s role in activity. Dose-response assays and target-binding studies (e.g., SPR or ITC) quantify affinity variations. Cross-referencing with structural analogs (e.g., 6-Oxa-2-azaspiro[4.5]decane derivatives) clarifies substituent-specific effects .
Q. How can the absolute configuration of stereocenters in this compound be determined?
- Methodology : Chiral derivatization (e.g., esterification with (R)- or (S)-2-methoxyphenylacetic acid) followed by NOESY NMR identifies spatial relationships between protons. X-ray crystallography provides definitive confirmation, while electronic circular dichroism (ECD) correlates experimental spectra with computational models (e.g., TDDFT) .
Q. What are the mechanistic implications of the azidoethyl group in click chemistry or prodrug applications?
- Methodology : Evaluate azide-alkyne cycloaddition (CuAAC) efficiency under physiological conditions. Stability studies (e.g., pH-dependent degradation) assess suitability for in vivo use. Comparative pharmacokinetic profiling (e.g., plasma half-life) against non-azide analogs quantifies bioavailability improvements .
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) alter metabolic stability and target engagement?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
